Allyl (3-ethylphenyl) ether
CAS No.: 58621-53-7
Cat. No.: VC18856716
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58621-53-7 |
|---|---|
| Molecular Formula | C11H14O |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 1-ethyl-3-prop-2-enoxybenzene |
| Standard InChI | InChI=1S/C11H14O/c1-3-8-12-11-7-5-6-10(4-2)9-11/h3,5-7,9H,1,4,8H2,2H3 |
| Standard InChI Key | NOSJDVAQDDGLKZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=CC=C1)OCC=C |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Allyl (3-ethylphenyl) ether, systematically named 1-ethyl-3-(prop-2-en-1-yloxy)benzene, features a benzene ring substituted with an ethyl group at the 3-position and an allyloxy group at the 1-position. The compound’s structure is defined by the following identifiers:
| Property | Value |
|---|---|
| CAS No. | 58621-53-7 |
| Molecular Formula | |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 1-ethyl-3-(prop-2-en-1-yloxy)benzene |
| SMILES | CCC1=CC(=CC=C1)OCC=C |
| InChIKey | NOSJDVAQDDGLKZ-UHFFFAOYSA-N |
The allyloxy group () introduces unsaturation, enabling participation in cycloaddition and rearrangement reactions, while the ethyl substituent modulates electronic effects on the aromatic ring .
Synthesis and Manufacturing
Williamson Ether Synthesis
The primary route to allyl (3-ethylphenyl) ether involves the Williamson ether synthesis, a nucleophilic substitution reaction between 3-ethylphenoxide and allyl halides (e.g., allyl bromide). The reaction proceeds under mild conditions, often in polar aprotic solvents like dimethylformamide (DMF) or acetone, with yields exceeding 80% when optimized .
Key Parameters:
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Temperature: 60–80°C
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Reaction Time: 4–6 hours
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Purification: Column chromatography or fractional distillation
Alternative Methods
Alkoxymercuration-demercuration offers an alternative pathway, though it is less commonly employed due to mercury’s toxicity. This method involves the reaction of 3-ethylphenol with allyl acetate in the presence of mercuric acetate, followed by reductive demercuration.
Chemical Reactivity and Functional Transformations
Claisen Rearrangement
Under acidic or thermal conditions, allyl (3-ethylphenyl) ether undergoes the Claisen rearrangement, a-sigmatropic shift producing 2-allyl-3-ethylphenol. This reaction is critical for generating ortho-substituted phenolic derivatives, which are valuable intermediates in natural product synthesis .
Radical Polymerization
Studies on structurally related allyl ethers (e.g., allyl phenyl ether) demonstrate their role as retarders and chain-transfer agents in radical polymerizations. For instance, allyl phenyl ether significantly reduces the polymerization rate of acrylonitrile () by participating in copolymerization, a behavior likely shared by allyl (3-ethylphenyl) ether due to its analogous structure .
Observed Effects in Acrylonitrile Systems:
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Retardation Efficiency: 40–60% reduction in polymerization rate
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Copolymer Incorporation: Up to 15% molar fraction in polyacrylonitrile
Thermal Decomposition
Pyrolysis studies on phenyl allyl ethers reveal cleavage of the ether linkage at elevated temperatures (>300°C), generating phenolic radicals and allyl fragments. Allyl (3-ethylphenyl) ether is expected to decompose similarly, yielding 3-ethylphenol and propene as primary products .
Applications in Research and Industry
Organic Synthesis Intermediate
The compound serves as a precursor to substituted phenols and allylated aromatics. For example, its Claisen rearrangement product, 2-allyl-3-ethylphenol, is a key intermediate in synthesizing flavonoids and lignans .
Polymer Chemistry
In copolymerization with acrylonitrile, allyl (3-ethylphenyl) ether enhances thermal stability and modifies solubility profiles, making it useful for specialty polymers in coatings and adhesives .
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